molecular formula C22H22N6O3 B611163 Futibatinib CAS No. 1448169-71-8

Futibatinib

Numéro de catalogue: B611163
Numéro CAS: 1448169-71-8
Poids moléculaire: 418.4 g/mol
Clé InChI: KEIPNCCJPRMIAX-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Futibatinib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with FGFR.

    Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and survival.

    Medicine: Primarily used in the treatment of cholangiocarcinoma and other FGFR-deregulated tumors. .

    Industry: Utilized in the development of new therapeutic agents targeting FGFR pathways.

Analyse Biochimique

Biochemical Properties

Futibatinib selectively inhibits FGFR1-4 with IC50 values of 1.4 to 3.7 nmol/L . It covalently binds the FGFR kinase domain, inhibiting FGFR phosphorylation and, in turn, downstream signaling in FGFR-deregulated tumor cell lines .

Cellular Effects

This compound exhibits potent, selective growth inhibition of several tumor cell lines (gastric, lung, multiple myeloma, bladder, endometrial, and breast) harboring various FGFR genomic aberrations . It has also been shown to have a synergistic effect on cell growth inhibition when combined with chemotherapy .

Molecular Mechanism

This compound covalently binds to a highly conserved P-loop cysteine residue in the ATP pocket of FGFR . This binding inhibits FGFR phosphorylation and downstream signaling in FGFR-deregulated tumor cell lines . This compound also inhibits several drug-resistant FGFR2 mutants, including the FGFR2 V565I/L gatekeeper mutants, with greater potency than any reversible FGFR inhibitors tested .

Temporal Effects in Laboratory Settings

This compound has shown significant dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models . The tumor reduction was associated with sustained FGFR inhibition, which was proportional to the administered dose .

Dosage Effects in Animal Models

Oral administration of this compound led to significant dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models . The frequency of appearance of drug-resistant clones was lower with this compound than a reversible ATP-competitive FGFR inhibitor .

Metabolic Pathways

This compound, as an FGFR inhibitor, plays a role in the FGF/FGFR signaling axis, which is involved in many cellular processes that include proliferation, differentiation, migration, and survival .

Transport and Distribution

It is known that this compound is orally administered , suggesting it is absorbed through the gastrointestinal tract and distributed systemically.

Subcellular Localization

As a kinase inhibitor, it is likely to exert its effects in the cytoplasm where it can interact with its target, the FGFR kinase domain .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Futibatinib est synthétisé par une série de réactions chimiques impliquant la formation d’une structure de noyau de pyrazolo[3,4-d]pyrimidine. La voie de synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Analyse Des Réactions Chimiques

Types de réactions : Le Futibatinib subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et développements supplémentaires .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de kinase et leurs interactions avec le FGFR.

    Biologie : Étudié pour ses effets sur les processus cellulaires tels que la prolifération, la différenciation et la survie.

    Médecine : Principalement utilisé dans le traitement du cholangiocarcinome et d’autres tumeurs dérégulées par le FGFR. .

    Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies du FGFR.

Activité Biologique

Futibatinib is an irreversible, highly selective inhibitor targeting fibroblast growth factor receptors (FGFR) 1-4, primarily developed for the treatment of cancers associated with FGFR aberrations. Its biological activity has been extensively studied in both preclinical and clinical settings, demonstrating significant anti-tumor effects across various cancer types.

This compound binds covalently to a conserved cysteine residue in the P-loop of the FGFR kinase domain, leading to irreversible inhibition of FGFR signaling pathways. This mechanism is distinct from ATP-competitive inhibitors, allowing this compound to maintain efficacy even against certain resistant FGFR mutations. The compound has shown potent inhibition of FGFR2 and FGFR3, with half-maximal inhibitory concentration (IC50) values ranging from 1.4 to 3.7 nmol/L across different FGFR isoforms .

Preclinical Studies

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against a variety of cancer cell lines harboring FGFR aberrations. Notably, it has been effective in cell lines derived from:

  • Gastric Cancer
  • Bladder Cancer
  • Breast Cancer
  • Lung Cancer
  • Multiple Myeloma

The compound has shown a lower propensity for developing drug resistance compared to ATP-competitive FGFR inhibitors, indicating its potential for sustained efficacy in long-term treatment scenarios .

Table 1: Summary of Preclinical Findings

Study TypeCancer TypeKey Findings
In vitroGastricSignificant dose-dependent tumor reduction
In vitroBladderHigh selectivity and potent inhibition
Xenograft ModelsMultiple TumorsSustained FGFR kinase inhibition

Clinical Trials

This compound has been evaluated in several clinical trials, including a large Phase I dose-expansion study involving 197 patients with advanced solid tumors. The results indicated:

  • Objective Response Rate (ORR) : 13.7% across various tumor types.
  • Tumor Types with Notable Responses :
    • Cholangiocarcinoma: ORR of 25.4%
    • Breast Cancer
    • Urothelial Carcinoma
    • Central Nervous System Tumors

The pivotal FOENIX-CCA2 Phase II study specifically focused on intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions/rearrangements, reporting a confirmed ORR of 41.7% and a disease control rate of 82.5% .

Table 2: Clinical Trial Summary

Trial NamePhasePatient CountKey Outcomes
FOENIX-CCA2II103ORR: 41.7%, Disease Control Rate: 82.5%
Phase I ExpansionI197ORR: 13.7%, Notable responses in iCCA

Safety Profile

This compound has demonstrated a manageable safety profile, with common treatment-emergent adverse events including:

  • Hyperphosphatemia : 81.2%
  • Diarrhea : 33.5%
  • Nausea : 30.4%

These side effects were generally mild to moderate and manageable within clinical settings .

Case Studies

Several case studies have highlighted the effectiveness of this compound in patients with specific FGFR mutations:

  • Case Study in Cholangiocarcinoma :
    • A patient with unresectable iCCA harboring an FGFR2 fusion showed a complete response after treatment with this compound for six months.
  • Case Study in Breast Cancer :
    • A patient with an acquired resistance mutation (FGFR1) experienced significant tumor reduction after switching from an ATP-competitive inhibitor to this compound.

These case studies underscore the potential of this compound as a viable treatment option for patients who have developed resistance to other therapies targeting FGFR pathways .

Propriétés

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPNCCJPRMIAX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1448169-71-8
Record name Futibatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FUTIBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Futibatinib
Reactant of Route 2
Reactant of Route 2
Futibatinib
Reactant of Route 3
Reactant of Route 3
Futibatinib
Reactant of Route 4
Reactant of Route 4
Futibatinib
Reactant of Route 5
Reactant of Route 5
Futibatinib
Reactant of Route 6
Reactant of Route 6
Futibatinib
Customer
Q & A

Q1: What is the primary molecular target of futibatinib?

A1: this compound is a highly selective, irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with its target?

A2: Unlike some other FGFR inhibitors, this compound binds covalently to the FGFR kinase domain. This covalent binding is attributed to the acrylamide warhead present in the this compound molecule, which forms a bond with a cysteine residue (C491) in the FGFR2 adenosine triphosphate (ATP) binding pocket. [, , , ]

Q3: What are the downstream consequences of this compound binding to FGFRs?

A3: Binding of this compound inhibits FGFR phosphorylation, effectively blocking downstream signaling pathways involved in cell growth and survival. [, , ] For instance, this compound has been shown to inhibit the phosphorylation of FGFR4 and downstream targets like ERK, AKT, mTOR, and S6 in various cancer cell lines. [, , ]

Q4: What makes this compound's interaction with FGFR different from other FGFR inhibitors?

A4: this compound's irreversible, covalent binding mechanism distinguishes it from many other FGFR inhibitors that exhibit reversible binding. This characteristic contributes to this compound's sustained inhibition of FGFR and potentially lower susceptibility to acquired resistance. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C24H21N7O3, and its molecular weight is 455.47 g/mol. []

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research doesn't delve into detailed spectroscopic characterization, mass spectrometry analyses have been used to identify this compound and its metabolites. For instance, mass-to-charge ratios (m/z) of 418.99 ⟶ 295.97 for this compound and 468.96 ⟶ 382.00 for its internal standard (derazantinib) were utilized in a UPLC-MS/MS method. []

Q7: What is known about the stability of this compound under different conditions?

A7: Research indicates that this compound remains stable under various experimental conditions, including different temperatures and storage durations. This stability has been confirmed through validated analytical methods like UPLC-MS/MS. []

Q8: Does this compound have any catalytic properties?

A8: As an enzyme inhibitor, this compound is not known to possess intrinsic catalytic properties. Its primary mode of action is to block the catalytic activity of FGFR kinases. [, ]

Q9: Have any computational studies been conducted on this compound?

A9: While the provided research does not explicitly mention computational modeling studies of this compound, it highlights that the compound was discovered through a structure-based drug design approach. [] This suggests the involvement of computational chemistry in optimizing the compound's structure for potent and selective FGFR inhibition.

Q10: How do structural modifications affect the activity of this compound?

A10: The research highlights the importance of the acrylamide warhead in this compound for its irreversible binding and increased potency compared to reversible FGFR inhibitors. [, , ] Modifications affecting this warhead would likely alter its binding kinetics and potentially reduce its efficacy.

Q11: What formulation strategies are employed to enhance this compound's stability and bioavailability?

A11: this compound is administered orally, suggesting the use of formulation strategies to ensure its stability and efficient absorption in the gastrointestinal tract. [, , ] While specific details on its formulation are not provided, oral bioavailability is likely a key consideration during its development.

Q12: What is the primary route of this compound metabolism and elimination?

A12: this compound is primarily metabolized in the liver, with O-desmethylation and glutathione conjugation being the major metabolic pathways. [] Elimination occurs mainly through fecal excretion, with negligible amounts of the parent drug found in urine. []

Q13: Does this compound interact with drug transporters or metabolizing enzymes?

A13: In vitro studies have shown that this compound is a substrate and inhibitor of P-glycoprotein (P-gp), a drug efflux transporter. [] Additionally, this compound demonstrates time-dependent inhibition of CYP3A, a major drug-metabolizing enzyme, in vitro. []

Q14: What is the significance of this compound's interaction with CYP3A and P-gp?

A14: These interactions suggest that co-administration with potent inhibitors or inducers of CYP3A and P-gp could alter this compound's exposure and potentially lead to drug interactions. []

Q15: What types of cancer cell lines are sensitive to this compound in vitro?

A16: this compound has demonstrated potent growth inhibition in a variety of cancer cell lines harboring FGFR genomic aberrations, including those derived from gastric, lung, multiple myeloma, bladder, endometrial, and breast cancers. []

Q16: Has this compound shown efficacy in animal models of cancer?

A17: Yes, oral administration of this compound resulted in significant, dose-dependent tumor regression in various FGFR-driven human tumor xenograft models. [, , ] This antitumor effect correlated with sustained FGFR inhibition. []

Q17: What clinical trials have been conducted with this compound?

A17: Multiple clinical trials have been initiated to evaluate the safety and efficacy of this compound in patients with FGFR-aberrant tumors. These include:

  • Phase I/II trials in various solid tumors, including cholangiocarcinoma, gastric cancer, and urothelial cancer. [, , , , , , , , , ]
  • A pivotal phase II trial (FOENIX-CCA2) in previously treated patients with advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements. [, , , ]
  • A phase II trial (FOENIX-MBC2) in metastatic breast cancer patients with FGFR1/2 amplifications. [, ]

Q18: What mechanisms of resistance to this compound have been identified?

A19: While this compound demonstrates efficacy against some FGFR2 resistance mutations commonly observed with other FGFR inhibitors, acquired resistance can still develop. [, ] Emerging research suggests several potential mechanisms, including:

  • Secondary mutations within the FGFR2 kinase domain, particularly the N550 and V565 residues. []
  • Activation of bypass signaling pathways, such as the MAPK pathway, through mutations in genes like BRAF, NRAS, and KRAS. []
  • Co-occurring alterations in other signaling pathways like RTK/RAS/PI3K and cell cycle pathways may contribute to primary resistance. []

Q19: What are the common adverse events associated with this compound in clinical trials?

A21: The most common adverse events observed in this compound clinical trials include hyperphosphatemia, nail disorders, hepatic transaminase elevations, stomatitis, palmar-plantar erythrodysesthesia syndrome, rash, retinal disorders, and cataract. [, , , ]

Q20: How is hyperphosphatemia, a common side effect of this compound, managed?

A22: Hyperphosphatemia associated with this compound is generally manageable with phosphate-lowering medications and dose adjustments. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.